

# 4-Bromo-6-methoxypyrimidine molecular structure

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## Compound of Interest

Compound Name: 4-Bromo-6-methoxypyrimidine

Cat. No.: B1376911

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## An In-depth Technical Guide to the Molecular Structure and Applications of **4-Bromo-6-methoxypyrimidine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of **4-Bromo-6-methoxypyrimidine**, a key heterocyclic building block in modern medicinal chemistry. We will delve into its molecular architecture, physicochemical properties, synthesis, and critical role in the development of novel therapeutics. This document is intended to serve as a detailed resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

## Introduction to the Pyrimidine Scaffold

The pyrimidine ring is a foundational aromatic heterocycle in the architecture of life, forming the core of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.<sup>[1]</sup> Its inherent biological relevance and versatile chemical reactivity have made the pyrimidine scaffold a privileged structure in medicinal chemistry. Pyrimidine derivatives are integral to a wide array of approved drugs, demonstrating efficacy as anticancer, anti-infective, and anti-inflammatory agents, among others.<sup>[1]</sup> The unique physicochemical attributes of the pyrimidine ring, including its ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.<sup>[1]</sup>

Within this vast chemical space, **4-Bromo-6-methoxypyrimidine** emerges as a particularly valuable intermediate. Its substituted pyrimidine core offers multiple reaction sites, enabling

chemists to construct complex molecular architectures with high precision. This guide will elucidate the structural features and chemical behavior that make it a cornerstone reagent in the synthesis of advanced pharmaceutical compounds.

## Molecular Structure and Physicochemical Properties

The utility of **4-Bromo-6-methoxypyrimidine** as a synthetic intermediate is rooted in its distinct molecular structure. The pyrimidine ring is functionalized with a bromine atom at the C4 position and a methoxy group at the C6 position.

*Figure 1: 2D molecular structure of 4-Bromo-6-methoxypyrimidine.*

The IUPAC name for this compound is **4-bromo-6-methoxypyrimidine**.<sup>[2]</sup> The bromine atom, being an electronegative halogen, acts as a good leaving group, making the C4 position susceptible to nucleophilic substitution and a key site for cross-coupling reactions. Conversely, the methoxy group at the C6 position is an electron-donating group, which influences the overall electron density and reactivity of the pyrimidine ring.

Table 1: Chemical Identifiers and Properties

Property	Value	Source
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> O	[2]
Molecular Weight	189.01 g/mol	[2]
IUPAC Name	4-bromo-6-methoxypyrimidine	[2]
CAS Number	69543-97-1	[2][3]
SMILES	<chem>COC1=CC(=NC=N1)Br</chem>	[2][4]
InChI	InChI=1S/C5H5BrN2O/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3	[2][4]
InChIKey	OHIQMDUOTBJERV-UHFFFAOYSA-N	[2][4]
Monoisotopic Mass	187.95853 Da	[2][4]
Predicted XlogP	1.5	[2][4]

## Synthesis and Reactivity

**4-Bromo-6-methoxypyrimidine** is a key intermediate that is typically synthesized from commercially available starting materials. One-pot synthesis methods have been developed to produce bromopyrimidines efficiently.[5] For instance, a general approach involves the cyclization of N-(cyanovinyl)amidines in the presence of dry hydrogen bromide to yield 4-bromopyrimidines.[5] This method offers an attractive and less time-consuming alternative to traditional multi-step syntheses.[5]

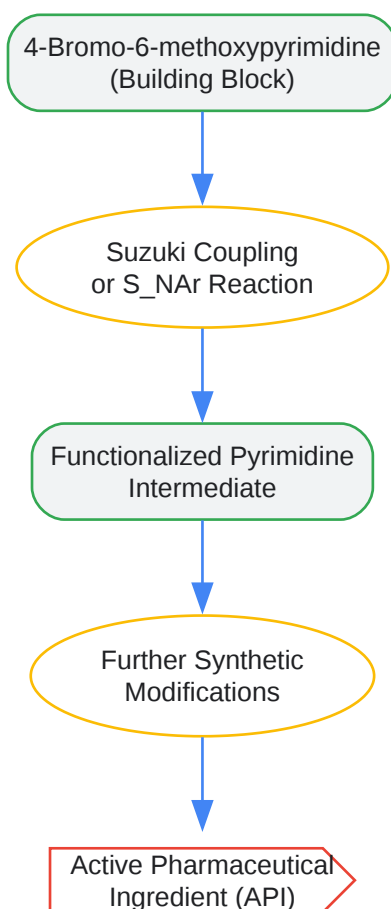
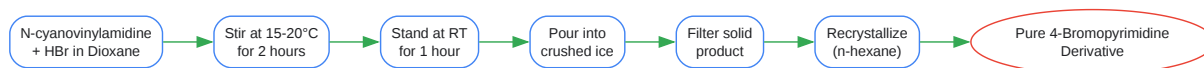
## General Synthetic Protocol

While specific industrial synthesis protocols are proprietary, a representative laboratory-scale synthesis can be described based on established chemical principles.

Protocol: One-Pot Synthesis of a 4-Bromopyrimidine Derivative[5]

- **Reaction Setup:** A saturated solution of dry hydrogen bromide in a suitable solvent (e.g., 1,4-dioxane) is prepared in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

- **Addition of Reactant:** The starting material, a substituted N-cyanovinylamidine (10 mmol), is added to the hydrogen bromide solution.
- **Reaction Conditions:** The resulting mixture is stirred at a controlled temperature, typically between 15-20°C, for approximately 2 hours.
- **Reaction Quenching:** After the initial reaction period, the mixture is allowed to stand at room temperature for 1 hour. It is then poured into crushed ice to precipitate the product.
- **Isolation and Purification:** The solid product is collected by filtration and can be further purified by recrystallization from an appropriate solvent, such as n-hexane.



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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)